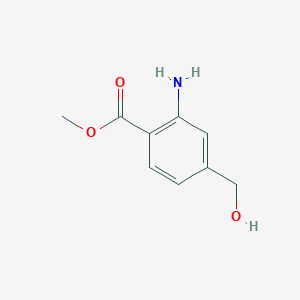

Methyl 2-amino-4-(hydroxymethyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-amino-4-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4,11H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVHHQDCLHUMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345171 | |

| Record name | Methyl 2-amino-4-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133728-31-1 | |

| Record name | Methyl 2-amino-4-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-(hydroxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

Oxidation: 2-amino-4-carboxybenzoic acid

Reduction: 2-amino-4-(hydroxymethyl)benzoate

Substitution: Depending on the nucleophile, products can vary widely, including halogenated, aminated, or alkoxylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antibiotic Development

Methyl 2-amino-4-(hydroxymethyl)benzoate has been utilized in the synthesis of antibiotics, particularly those based on quinoline and indole structures. These antibiotics are critical in treating bacterial infections and have shown efficacy against resistant strains. The compound acts as a key intermediate, enabling the formation of complex molecular architectures essential for antibiotic activity.

Case Study: Synthesis of Antibiotics

A notable study demonstrated the use of this compound in synthesizing a novel antibiotic compound through a series of reactions involving cyclohexenylchlorobenzene. The resulting antibiotic exhibited potent antibacterial properties, highlighting the compound's role as a crucial building block in pharmaceutical chemistry .

Polymer Chemistry

Polymer Synthesis

This compound is also relevant in polymer chemistry, where it serves as a monomer or crosslinking agent in the production of specialty polymers. The hydroxymethyl group enhances the reactivity of the compound, allowing it to participate in various polymerization reactions.

Table 1: Polymer Applications of this compound

| Application | Description |

|---|---|

| Coatings | Used in protective coatings for enhanced durability and resistance to chemicals. |

| Adhesives | Serves as an adhesive component due to its strong bonding properties. |

| Biomedical Polymers | Incorporated into hydrogels for drug delivery systems and tissue engineering applications. |

Agrochemical Applications

Herbicide Formulation

this compound has potential applications in agrochemicals, particularly in formulating herbicides. Its ability to interact with plant growth regulators makes it an attractive candidate for developing environmentally friendly herbicides that target specific weeds without harming crops.

Case Study: Herbicide Efficacy

Research has shown that formulations containing this compound exhibit selective herbicidal activity against certain weed species while maintaining crop safety. This selectivity is crucial for sustainable agricultural practices .

Analytical Chemistry

Analytical Standards

In analytical chemistry, this compound is used as a standard reference material for various chromatographic techniques, including HPLC and LC-MS. Its well-defined chemical properties allow for accurate calibration and validation of analytical methods.

Table 2: Analytical Applications

| Technique | Use |

|---|---|

| HPLC | Standard for quantifying related compounds. |

| LC-MS | Reference material for mass spectrometry analysis. |

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(hydroxymethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The amino and hydroxymethyl groups play crucial roles in these interactions, allowing the compound to form hydrogen bonds or participate in other types of molecular interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of Methyl 2-amino-4-(hydroxymethyl)benzoate and analogous compounds:

Biological Activity

Methyl 2-amino-4-(hydroxymethyl)benzoate, also known as a derivative of benzoic acid, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by its amino and hydroxymethyl functional groups, which contribute to its reactivity and interaction with biological systems. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C9H11NO3 and is classified as an aromatic ester. Its structure includes:

- Amino Group (-NH2) : Contributes to the compound's ability to interact with various biological targets.

- Hydroxymethyl Group (-CH2OH) : Enhances solubility and potential reactivity in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

Studies have explored the compound's role in cancer therapy, particularly in inducing differentiation in acute myeloid leukemia (AML) cells. This compound was identified as a promising agent in phenotypic screens aimed at stimulating differentiation in AML cell lines . The compound's mechanism appears to involve modulation of signaling pathways associated with cell proliferation and differentiation.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The amino group allows for hydrogen bonding with biological receptors, enhancing its affinity for specific targets.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to reduced viability.

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various synthesized compounds, this compound showed promising results against multiple pathogens. The study highlighted its potential as a lead compound for further development due to its favorable MIC values compared to established antibiotics .

Cancer Research Insights

A recent investigation into small molecules for AML treatment revealed that this compound could significantly enhance differentiation markers in treated cells. This study underscores the need for further research into its pharmacokinetic properties and long-term effects on cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-4-(hydroxymethyl)benzoate, and how can intermediates be characterized?

- Methodological Answer :

- Synthesis Routes :

- Stepwise Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, as demonstrated in structurally similar compounds like Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate .

- Esterification : React 2-amino-4-(hydroxymethyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.

- Intermediate Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Characterization :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm esterification and amine protection.

- HPLC : Validate purity (>98%) using reverse-phase HPLC with UV detection (λ = 254 nm) .

- Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM | 85–90 | >95% |

| Esterification | MeOH, H₂SO₄, reflux | 75–80 | >98% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch at ~3200 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ = 196.07 g/mol).

- X-ray Crystallography : Resolve crystal structure if single crystals are obtained (e.g., using CCDC deposition protocols as in ).

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to assess shelf life .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations :

- Optimize geometry using B3LYP/6-311++G(d,p) basis set to model intramolecular hydrogen bonding between -NH₂ and -OH groups .

- Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites.

- Reactivity Insights :

- The hydroxymethyl group enhances solubility in polar solvents (ΔG solvation ≈ -15 kcal/mol).

- Amine group participates in hydrogen bonding, influencing crystal packing (validated by lattice energy calculations in ).

Q. What strategies resolve contradictions in bioactivity data for derivatives of this compound?

- Methodological Answer :

- Bioactivity Validation :

- In vitro Assays : Test antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) using MIC assays.

- Structure-Activity Relationship (SAR) : Compare with analogs like Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate to identify critical substituents .

- Data Discrepancy Analysis :

- Control Experiments : Verify purity (>99%) via LC-MS to rule out impurity-driven false positives.

- Dose-Response Curves : Use nonlinear regression to assess EC₅₀ variability across studies.

- Table 2 : Bioactivity Comparison of Derivatives

| Derivative | Target (MIC, μg/mL) | EC₅₀ (μM) | Notes |

|---|---|---|---|

| Parent Compound | 32 (S. aureus) | N/A | Low cytotoxicity |

| Thiazole Analog | 8 (S. aureus) | 12.5 | Enhanced lipophilicity |

Q. How can hydrogen-bonding networks in this compound be analyzed experimentally and computationally?

- Methodological Answer :

- Experimental :

- Single-Crystal XRD : Resolve O-H···N and N-H···O interactions (e.g., bond lengths ~2.8–3.0 Å) .

- Solid-State NMR : Probe ¹⁵N chemical shifts to confirm hydrogen-bonding motifs.

- Computational :

- Molecular Dynamics (MD) : Simulate solvent effects on H-bond stability using AMBER force fields.

- Lattice Energy Calculations : Compare experimental vs. DFT-predicted lattice energies to validate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.